1-ethyl-2-propylcyclohexane, Mixture of diastereomers
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Overview
Description
1-Ethyl-2-propylcyclohexane is an organic compound belonging to the class of cycloalkanes. It is characterized by a cyclohexane ring substituted with an ethyl group at the first carbon and a propyl group at the second carbon. This compound exists as a mixture of diastereomers due to the different spatial arrangements of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-propylcyclohexane can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane with ethyl and propyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of 1-ethyl-2-propylcyclohexane may involve catalytic hydrogenation of corresponding alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation process under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: Halogenation reactions can occur in the presence of halogens (Cl2, Br2) and a catalyst like iron (Fe) to form haloalkanes.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Cl2 or Br2 with Fe catalyst under UV light.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Haloalkanes.
Scientific Research Applications
1-Ethyl-2-propylcyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and stereochemistry of disubstituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized as an intermediate in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-2-propylcyclohexane involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to undergo conformational changes, which influence its binding affinity and reactivity with other molecules. The specific pathways and targets depend on the type of reaction and the conditions under which the compound is used.
Comparison with Similar Compounds
1,2-Dimethylcyclohexane: Similar in structure but with methyl groups instead of ethyl and propyl groups.
1,2-Diethylcyclohexane: Contains two ethyl groups instead of ethyl and propyl.
1,2-Dipropylcyclohexane: Contains two propyl groups instead of ethyl and propyl.
Uniqueness: 1-Ethyl-2-propylcyclohexane is unique due to the specific combination of ethyl and propyl substituents, which results in distinct stereochemical properties and reactivity compared to other disubstituted cyclohexanes. The mixture of diastereomers adds complexity to its conformational analysis and chemical behavior.
Properties
CAS No. |
62238-33-9 |
---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.3 |
Purity |
0 |
Origin of Product |
United States |
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